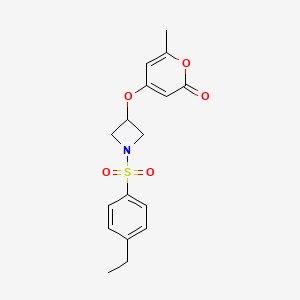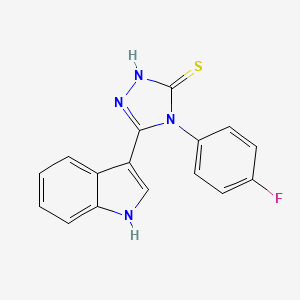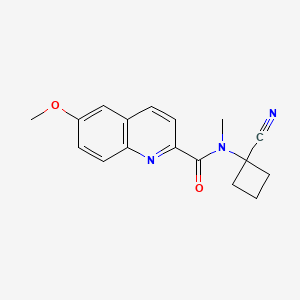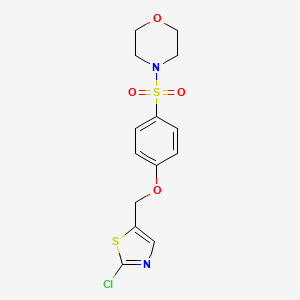
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is responsible for the synthesis of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in many physiological processes. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Molecular Interaction and Pharmacology
Studies on compounds structurally related to the requested molecule, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have focused on understanding molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. These studies provide a basis for developing pharmacophore models and understanding receptor-ligand interactions, which can be crucial for drug design and discovery processes (J. Shim et al., 2002).
Antitumor Activity
Research on N1-(flavon-7-yl)amidrazones and related congeners, incorporating N-piperazines, has revealed significant antitumor activities against various cancer cell lines. These studies highlight the potential of piperazine derivatives in developing new anticancer drugs by exploring their growth inhibitory and cytotoxic effects on cancer cells (Marwa N. Abu-Aisheh et al., 2012).
Antihistaminic Agents
Compounds such as 2-(4-substituted-1-piperazinyl)benzimidazoles have been synthesized and tested for H1-antihistaminic activity, demonstrating the relevance of piperazine derivatives in developing therapeutic agents for treating allergic reactions. These studies provide insight into structure-activity relationships critical for designing potent antihistaminic agents (R. Iemura et al., 1986).
Enhancing Catalytic Activity
N,N'-Bisoxalamides, including compounds with oxalamide groups, have been found to enhance the catalytic activity in Cu-catalyzed coupling reactions. This research underscores the utility of such compounds in synthetic chemistry, particularly in facilitating the efficient synthesis of (hetero)aryl amines, which are important building blocks in pharmaceutical chemistry (Subhajit Bhunia et al., 2017).
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,5-difluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF2N4O2/c21-14-1-4-16(5-2-14)27-11-9-26(10-12-27)8-7-24-19(28)20(29)25-18-13-15(22)3-6-17(18)23/h1-6,13H,7-12H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLVPBIVBLRTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2611149.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2611153.png)


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)
![2-[(1-Methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2611159.png)
